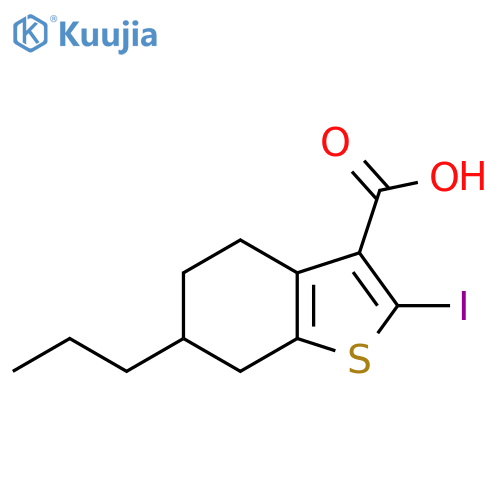

Cas no 2137867-75-3 (2-Iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)

2-Iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2137867-75-3

- EN300-1083230

- 2-iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

- 2-Iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

-

- インチ: 1S/C12H15IO2S/c1-2-3-7-4-5-8-9(6-7)16-11(13)10(8)12(14)15/h7H,2-6H2,1H3,(H,14,15)

- InChIKey: HQRAUAHDLHKDGR-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(=O)O)C2=C(CC(CCC)CC2)S1

計算された属性

- せいみつぶんしりょう: 349.98375g/mol

- どういたいしつりょう: 349.98375g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 272

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 65.5Ų

2-Iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1083230-0.25g |

2-iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2137867-75-3 | 95% | 0.25g |

$1328.0 | 2023-10-28 | |

| Enamine | EN300-1083230-0.1g |

2-iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2137867-75-3 | 95% | 0.1g |

$1269.0 | 2023-10-28 | |

| Enamine | EN300-1083230-0.5g |

2-iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2137867-75-3 | 95% | 0.5g |

$1385.0 | 2023-10-28 | |

| Enamine | EN300-1083230-2.5g |

2-iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2137867-75-3 | 95% | 2.5g |

$2828.0 | 2023-10-28 | |

| Enamine | EN300-1083230-10.0g |

2-iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2137867-75-3 | 10g |

$6205.0 | 2023-06-10 | ||

| Enamine | EN300-1083230-10g |

2-iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2137867-75-3 | 95% | 10g |

$6205.0 | 2023-10-28 | |

| Enamine | EN300-1083230-5.0g |

2-iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2137867-75-3 | 5g |

$4184.0 | 2023-06-10 | ||

| Enamine | EN300-1083230-1.0g |

2-iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2137867-75-3 | 1g |

$1442.0 | 2023-06-10 | ||

| Enamine | EN300-1083230-0.05g |

2-iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2137867-75-3 | 95% | 0.05g |

$1212.0 | 2023-10-28 | |

| Enamine | EN300-1083230-5g |

2-iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

2137867-75-3 | 95% | 5g |

$4184.0 | 2023-10-28 |

2-Iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 関連文献

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

2-Iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acidに関する追加情報

Introduction to 2-Iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS No. 2137867-75-3)

2-Iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, identified by its CAS number 2137867-75-3, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the benzothiophene class, a heterocyclic aromatic structure that is widely recognized for its pharmacological properties. The presence of an iodo substituent and a propyl side chain in its molecular framework imparts unique chemical and biological characteristics, making it a valuable scaffold for developing novel therapeutic agents.

The benzothiophene core is a well-documented motif in medicinal chemistry, frequently employed in the synthesis of bioactive molecules due to its ability to interact with various biological targets. The structural features of 2-Iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid contribute to its potential as an intermediate in the synthesis of more complex pharmacophores. Specifically, the iodo group at the 2-position provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are commonly used in drug development to introduce aryl or vinyl moieties.

Additionally, the propyl side chain at the 6-position introduces steric and electronic effects that can modulate the compound's binding affinity and selectivity. This fine-tuning of structural elements is crucial in optimizing drug-like properties, including solubility, metabolic stability, and target interaction. The tetrahydropyran ring in the molecule enhances its conformational flexibility, which can be exploited to improve oral bioavailability and reduce off-target effects.

In recent years, there has been a growing interest in benzothiophene derivatives as scaffolds for antitumor, antimicrobial, and anti-inflammatory agents. For instance, studies have demonstrated that benzothiophene-based compounds can inhibit enzymes involved in cancer cell proliferation and angiogenesis. The 2-Iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid structure aligns with this trend, offering a promising platform for further exploration.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are key enzymes in many signaling pathways implicated in diseases such as cancer and inflammatory disorders. By leveraging the reactivity of the iodo group and the structural flexibility of the benzothiophene core, researchers can design derivatives that selectively target specific kinases. Preliminary computational studies suggest that modifications at the 3-carboxylic acid position could enhance binding affinity to protein targets.

The synthesis of 2-Iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. The introduction of the iodo group typically requires halogenation techniques under controlled conditions to ensure regioselectivity. Subsequent functionalization at the 3-position can be achieved through carboxylation or esterification reactions, depending on the desired pharmacological profile.

The tetrahydro moiety within the benzothiophene ring contributes to metabolic stability by reducing susceptibility to oxidative degradation. This characteristic is particularly important for pharmaceutical applications where long-term bioavailability is critical. Furthermore, the presence of both iodine and propyl substituents allows for diverse derivatization strategies, enabling chemists to explore a wide range of biological activities.

Recent advances in medicinal chemistry have emphasized the importance of structure-based drug design. Computational modeling techniques have been instrumental in predicting how modifications to 2-Iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid will affect its interaction with biological targets. These studies have revealed that subtle changes in electronic distribution can significantly alter binding kinetics and thermodynamics.

In conclusion,2-Iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS No. 2137867-75-3) represents a versatile intermediate with significant potential in drug discovery. Its unique structural features make it an attractive candidate for further development into novel therapeutic agents targeting various diseases. As research continues to uncover new applications for benzothiophene derivatives,this compound is poised to play a crucial role in advancing pharmaceutical innovation.

2137867-75-3 (2-Iodo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid) 関連製品

- 1804336-03-5(6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine)

- 7094-26-0(1,1,2-trimethylcyclohexane)

- 2007908-96-3(tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate)

- 1404825-01-9(2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid)

- 924311-94-4(2-Hydroxy-4-(naphthalen-2-YL)pyridine)

- 871269-05-5(2-Ethoxy-5-(N,N-diisopropyl)aminopyridine)

- 86674-78-4((2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid)

- 2172136-28-4(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}hexanoic acid)

- 850910-65-5(4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 1376571-47-9(4-(1-acetylpiperidin-4-yl)oxybenzoic acid)